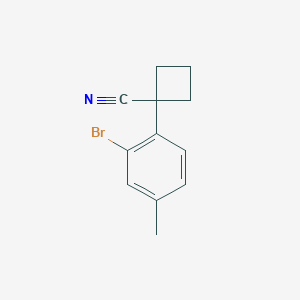
1-(2-Bromo-4-methylphenyl)cyclobutane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-4-methylphenyl)cyclobutane-1-carbonitrile is an organic compound that belongs to the class of cyclobutanes. Cyclobutanes are cyclic hydrocarbons with a four-membered ring structure. This particular compound features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a cyclobutane ring with a carbonitrile group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4-methylphenyl)cyclobutane-1-carbonitrile can be achieved through various methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Grignard Reaction: This method involves the reaction of an aryl bromide with a Grignard reagent, followed by cyclization to form the cyclobutane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield.
化学反応の分析
Types of Reactions
1-(2-Bromo-4-methylphenyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The carbonitrile group can be reduced to form an amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted phenylcyclobutane derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
科学的研究の応用
1-(2-Bromo-4-methylphenyl)cyclobutane-1-carbonitrile has several applications in scientific research:
作用機序
The mechanism of action of 1-(2-Bromo-4-methylphenyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
1-(2-Chloro-4-methylphenyl)cyclobutane-1-carbonitrile: Similar structure but with a chlorine atom instead of bromine.
1-(2-Bromo-4-ethylphenyl)cyclobutane-1-carbonitrile: Similar structure but with an ethyl group instead of a methyl group.
1-(2-Bromo-4-methylphenyl)cyclopentane-1-carbonitrile: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
Uniqueness
1-(2-Bromo-4-methylphenyl)cyclobutane-1-carbonitrile is unique due to its specific substitution pattern and the presence of both a bromine atom and a carbonitrile group, which confer distinct chemical reactivity and biological activity .
特性
分子式 |
C12H12BrN |
|---|---|
分子量 |
250.13 g/mol |
IUPAC名 |
1-(2-bromo-4-methylphenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H12BrN/c1-9-3-4-10(11(13)7-9)12(8-14)5-2-6-12/h3-4,7H,2,5-6H2,1H3 |
InChIキー |
VYLSGKJYMNGTTI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C2(CCC2)C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


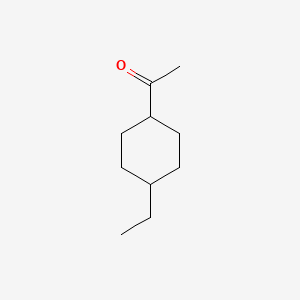
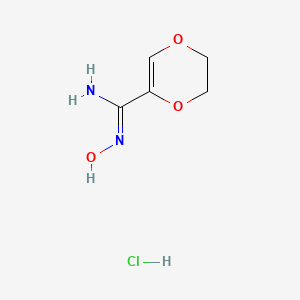

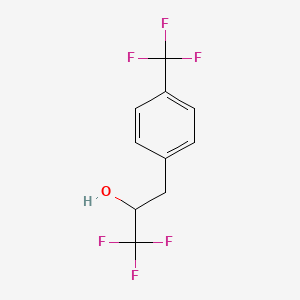
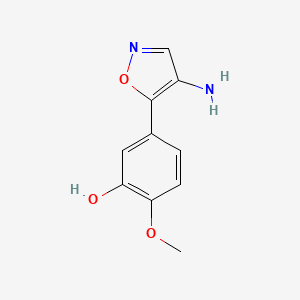
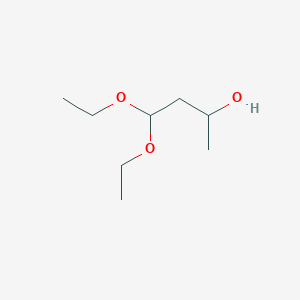
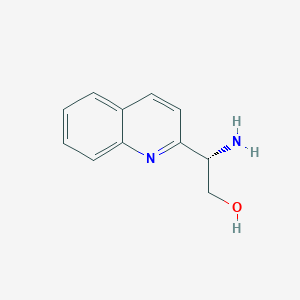
![(1S,3S,5S,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylicacid,trifluoroaceticacid](/img/structure/B13588062.png)
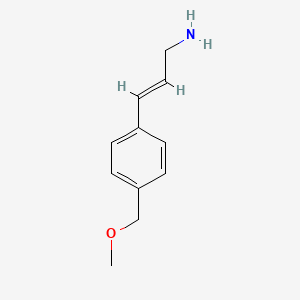
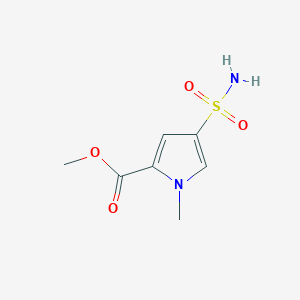
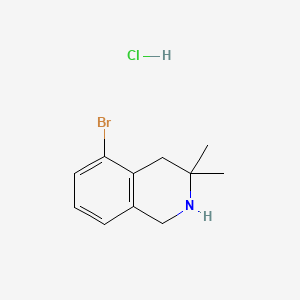
![tert-butylN-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate](/img/structure/B13588070.png)
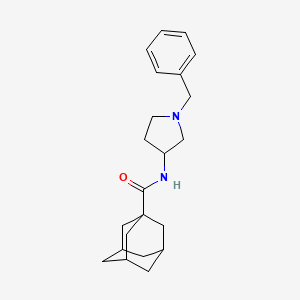
![N-[3-(3-aminopropoxy)propyl]-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13588088.png)
